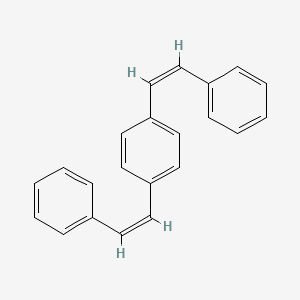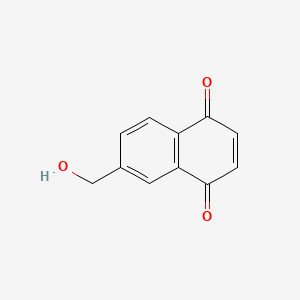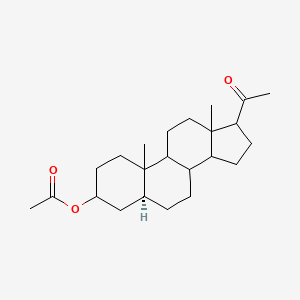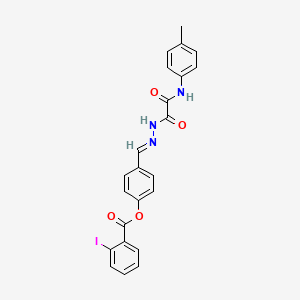
p-Di(cis-styryl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Di(cis-styryl)benzene: is an organic compound with the molecular formula C22H18. It is a derivative of stilbene, characterized by the presence of two cis-styryl groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Di(cis-styryl)benzene typically involves the hydrosilylation-protodesilylation of diarylalkynes. This method is preferred over using Lindlar’s catalyst due to its drawbacks, such as isomerization and production of alkanes during the reaction . The reaction conditions generally involve the use of a suitable solvent and a catalyst to facilitate the hydrosilylation process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: p-Di(cis-styryl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: p-Di(cis-styryl)benzene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as therapeutic agents due to their biological activity. Research is ongoing to explore their use in treating various diseases .
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its luminescent properties make it suitable for applications in display technology and sensors .
Mechanism of Action
The mechanism by which p-Di(cis-styryl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound’s electronic structure allows it to participate in various photophysical processes, including fluorescence and phosphorescence. These properties are exploited in applications such as bioimaging and photodynamic therapy .
Comparison with Similar Compounds
p-Di(trans-styryl)benzene: This compound has trans-styryl groups instead of cis-styryl groups, leading to different photophysical properties.
1,4-Bis(2-phenylvinyl)benzene: Another derivative of stilbene with similar structural features but different substituents.
Uniqueness: p-Di(cis-styryl)benzene is unique due to its cis-styryl configuration, which imparts distinct photophysical properties compared to its trans counterpart.
Properties
Molecular Formula |
C22H18 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,4-bis[(Z)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12- |
InChI Key |
IJAAWBHHXIWAHM-XSYHWHKQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)/C=C\C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B11948185.png)





![N-(2,4-difluorophenyl)-3-[5-[2-(trifluoromethyl)phenyl]-2-furyl]propanamide](/img/structure/B11948251.png)


![n-{3,5-Difluoro-4-[(e)-(4-nitrophenyl)diazenyl]phenyl}acetamide](/img/structure/B11948276.png)


![N,N'-bis[(Z)-(4-methoxyphenyl)methylideneamino]decanediamide](/img/structure/B11948286.png)

